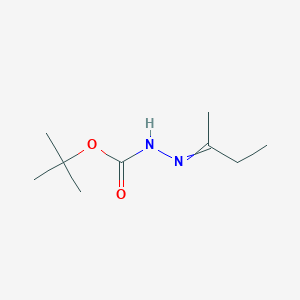

tert-butyl N-(butan-2-ylideneamino)carbamate

CAS No.:

Cat. No.: VC18816590

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | tert-butyl N-(butan-2-ylideneamino)carbamate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12) |

| Standard InChI Key | SRDPPBNJUNAGNM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=NNC(=O)OC(C)(C)C)C |

Introduction

Structural and Molecular Characteristics

tert-Butyl N-(butan-2-ylideneamino)carbamate (C₉H₁₈N₂O₂) has a molecular weight of 186.25 g/mol and features a carbamate group bonded to a tert-butyl moiety and a butan-2-ylideneamine substituent. The IUPAC name, tert-butyl N-(butan-2-ylideneamino)carbamate, reflects its branching and functional groups. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| SMILES | CCC(=NNC(=O)OC(C)(C)C)C |

| InChIKey | SRDPPBNJUNAGNM-UHFFFAOYSA-N |

The tert-butyl group enhances steric bulk, stabilizing the compound against nucleophilic attacks, while the imine linkage (C=N) introduces reactivity for further transformations.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate typically involves condensing tert-butyl carbamate with butan-2-one (methyl ethyl ketone) under mild acidic or basic conditions. This reaction proceeds via the formation of a Schiff base intermediate, where the amine group of tert-butyl carbamate reacts with the carbonyl group of butan-2-one. A representative reaction pathway is:

Yields are optimized by controlling temperature (20–40°C) and using catalysts such as p-toluenesulfonic acid.

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Automated systems ensure consistent quality, while in-line purification techniques like chromatography or crystallization remove byproducts. The compound’s synthesis is cost-effective due to the low price of starting materials and minimal waste generation.

Applications in Organic Synthesis

Amine Protection in Peptide Synthesis

This compound is widely used to protect primary and secondary amines during peptide synthesis. Its carbamate group shields amines from undesired reactions (e.g., acylation or alkylation), enabling selective modification of other functional groups. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine without damaging the peptide backbone.

Intermediate in Heterocyclic Chemistry

The imine group in tert-butyl N-(butan-2-ylideneamino)carbamate participates in cyclization reactions to form nitrogen-containing heterocycles, such as pyrrolidines and piperidines. These scaffolds are critical in drug discovery, as seen in antiviral and anticancer agents . For example, palladium-catalyzed coupling reactions with aryl halides yield biaryl structures prevalent in kinase inhibitors.

Chemical Reactivity and Reaction Mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume